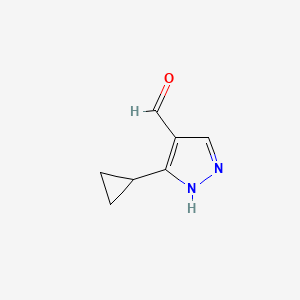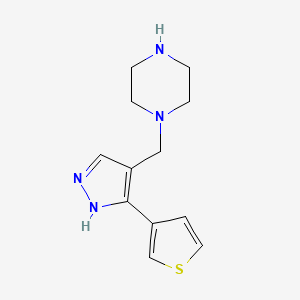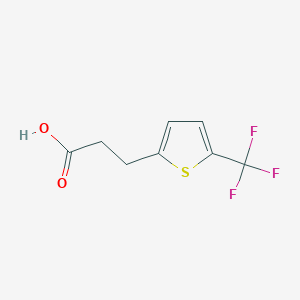
3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid
Übersicht
Beschreibung
“3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid” is a chemical compound with the molecular formula C8H7F3O2S and a molecular weight of 224.2 g/mol . It is also known as "2-Thiophenepropanoic acid, 5-(trifluoromethyl)-" .
Molecular Structure Analysis
The molecular structure of “3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid” consists of a thiophene ring attached to a propanoic acid group, with a trifluoromethyl group attached to the 5-position of the thiophene ring .
Physical And Chemical Properties Analysis
The boiling point of “3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid” is predicted to be 271.6±35.0 °C, and its density is predicted to be 1.433±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 4.39±0.10 .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
“3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid” may be explored in pharmaceutical research due to its structural similarity to other trifluoromethyl group-containing compounds. These compounds have been studied for their potential as CGRP receptor antagonists, which could be useful in treating conditions like migraines by targeting meningeal blood vessels and dura innervated by peripheral sensory trigeminal nerves .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives, including those with trifluoromethyl groups, have been a subject of research. The compound could be investigated for its efficacy against various pathogens, considering its structural attributes that may interact with microbial cell components .
Organic Synthesis
Thiophene derivatives are often used in organic synthesis to create complex molecules. “3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid” could serve as a precursor or intermediate in the synthesis of more complex thiophene derivatives with potential applications across different fields of chemistry .
Enzyme Inhibition
Research has been conducted on similar compounds for their role as enzyme inhibitors. This particular compound might be investigated for its inhibitory activity against specific human enzymes, which could lead to the development of new therapeutic agents .
Material Science
In material science, thiophene derivatives with trifluoromethyl groups can contribute to the development of new materials with unique properties, such as increased stability or altered electrical conductivity. The compound could be part of research aiming to enhance material properties for various applications .
Chemical Synthesis
The compound’s potential for chemical synthesis could be explored, particularly in reactions involving carbocation intermediates or nucleophilic attacks, which are fundamental processes in creating a wide range of chemical products .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2S/c9-8(10,11)6-3-1-5(14-6)2-4-7(12)13/h1,3H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWRTAMPRYBIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1471794.png)
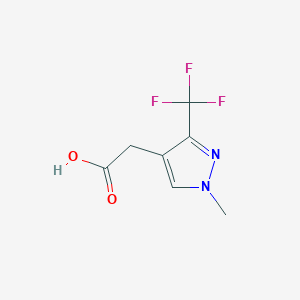

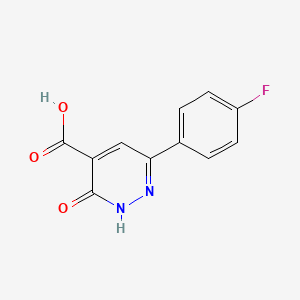

![2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1471804.png)

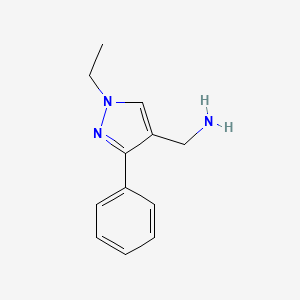
![1-methyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471810.png)
